6-chloro-3-hydroxy-3H-2-benzofuran-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-hydroxy-3H-2-benzofuran-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another approach involves the use of proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-hydroxy-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .
Scientific Research Applications
6-chloro-3-hydroxy-3H-2-benzofuran-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-3-hydroxy-3H-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-2H-benzofuran-3-one: Similar in structure but lacks the chlorine atom, which may affect its biological activity and chemical reactivity.
3-(2-bromoethylidene)-6-chloro-2-benzofuran-1-one:
Uniqueness
6-chloro-3-hydroxy-3H-2-benzofuran-1-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both a hydroxyl group and a chlorine atom provides distinct chemical properties that can be leveraged in various applications .
Properties
Molecular Formula |
C8H5ClO3 |
---|---|
Molecular Weight |
184.57 g/mol |
IUPAC Name |
6-chloro-3-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H5ClO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,7,10H |
InChI Key |
KYMKJVHMWMTJTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)OC2O |
Origin of Product |
United States |
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